molecular formula C9H8FNO2 B2760806 1-Cyclopropyl-2-fluoro-4-nitrobenzene CAS No. 2366994-63-8

1-Cyclopropyl-2-fluoro-4-nitrobenzene

Cat. No. B2760806
CAS RN: 2366994-63-8
M. Wt: 181.166
InChI Key: CVUKOJIDCSEIRX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C9H8FNO2 . It has a molecular weight of 181.17 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-fluoro-4-nitrobenzene is 1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Cyclopropyl-2-fluoro-4-nitrobenzene is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Molecular Interactions One area of interest involves the synthesis of novel compounds and the study of their molecular interactions. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, showcases the modification of nitrobenzene derivatives for reactions with amines and NH-heteroaromatic compounds. This research provides insights into the structural and electronic properties of nitrobenzene derivatives, including those similar to 1-Cyclopropyl-2-fluoro-4-nitrobenzene (Wilshire, 1967).

Pharmacological Research In the realm of pharmacological research, compounds structurally related to 1-Cyclopropyl-2-fluoro-4-nitrobenzene have been explored for their potential as therapeutic agents. A study on imidazo[1,5-a]quinoxaline amides and carbamates, which are synthesized starting from 1-fluoro-2-nitrobenzene, highlighted these compounds' affinity for the GABAA/benzodiazepine receptor, indicating a broad range of pharmacological activities (Tenbrink et al., 1994).

Material Science and Chemistry In material science and chemistry, the study of electron attachment and dissociative electron attachment to nitrobenzene derivatives, including fluoronitrobenzene analogues, has been significant for understanding the electronic properties of these molecules. These studies contribute to the development of materials with specific electronic and optical characteristics (Asfandiarov et al., 2007).

Organic Synthesis Methodologies The exploration of nucleophilic aromatic substitution reactions (SNAr) involving fluoroaromatic compounds has led to the development of novel organic synthesis methodologies. For example, a one-pot approach for SNAr reaction of fluoroaromatic compounds with cyclopropanol under mild conditions demonstrates the utility of fluoroaromatics in synthesizing complex organic structures, potentially including derivatives of 1-Cyclopropyl-2-fluoro-4-nitrobenzene (Jin et al., 2019).

Intermolecular Interactions Research into the intermolecular interactions of metal fluorides, such as the study of hydrogen bonds and halogen bonds involving organometallic compounds with fluorine ligands, provides foundational knowledge applicable to the understanding and design of new compounds with 1-Cyclopropyl-2-fluoro-4-nitrobenzene-like structures (Libri et al., 2008).

Safety And Hazards

This compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . It also may cause respiratory irritation .

properties

IUPAC Name

1-cyclopropyl-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUKOJIDCSEIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-fluoro-4-nitrobenzene

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